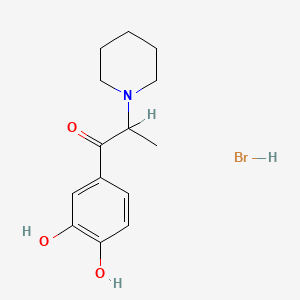
Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is a chemical compound with the molecular formula C14H19NO3·HBr It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide typically involves the reaction of 3’,4’-dihydroxypropiophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
化学反应分析
Types of Reactions
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
科学研究应用
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
2’,4’-Dihydroxypropiophenone: Similar in structure but lacks the piperidine ring.
3’,4’-Dihydroxypropiophenone: Another similar compound with different substitution patterns
Uniqueness
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is unique due to the presence of both hydroxyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
27922-39-0 |
|---|---|
分子式 |
C14H20BrNO3 |
分子量 |
330.22 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-piperidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C14H19NO3.BrH/c1-10(15-7-3-2-4-8-15)14(18)11-5-6-12(16)13(17)9-11;/h5-6,9-10,16-17H,2-4,7-8H2,1H3;1H |
InChI 键 |
PVRQASJOCKHEGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCCC2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


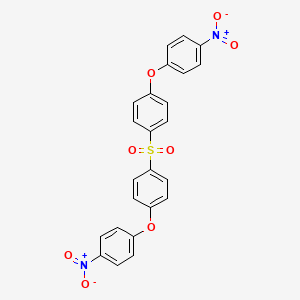
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
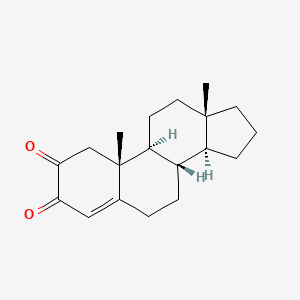
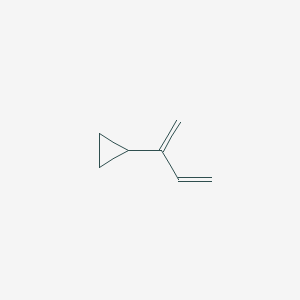
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
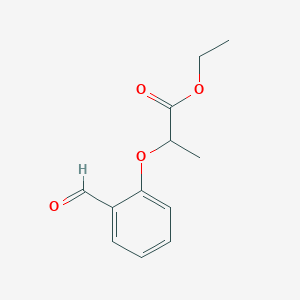
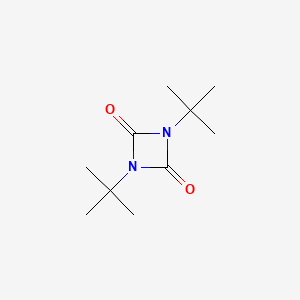
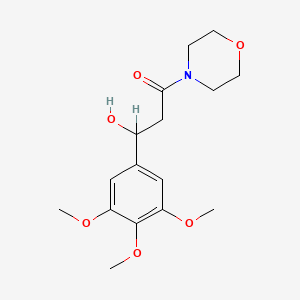
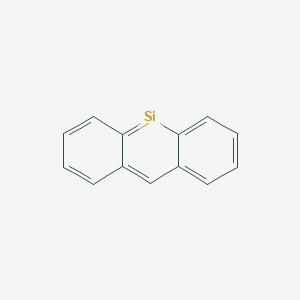
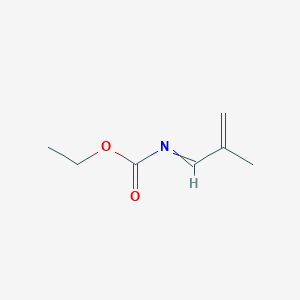
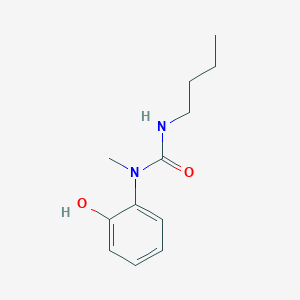
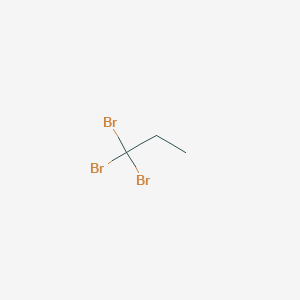
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
